molecular formula C14H17ClN4O B6118221 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B6118221
M. Wt: 292.76 g/mol
InChI Key: VOGCWQYWSWWPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. C646 specifically targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have a potent inhibitory effect on its activity. In

Mechanism of Action

4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide specifically targets the HAT domain of PCAF and inhibits its activity by binding to a conserved cysteine residue in the active site. This leads to a decrease in histone acetylation and subsequent changes in gene expression. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to selectively inhibit PCAF over other HAT enzymes, making it a valuable tool for studying the role of PCAF in various biological processes.
Biochemical and Physiological Effects
4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a potent inhibitory effect on PCAF activity in vitro. In cell-based assays, 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for PCAF. This allows researchers to selectively study the role of PCAF in various biological processes without affecting other HAT enzymes. However, 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. One potential application is in the development of cancer therapies that target PCAF. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide could also be used as a tool to study the role of PCAF in various biological processes, including gene expression, cell differentiation, and immune response. Additionally, further research is needed to optimize the synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide and improve its solubility and selectivity.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multistep process that begins with the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to produce the desired product, 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in cancer research. HAT enzymes, including PCAF, play a crucial role in the regulation of gene expression by modifying histones and other proteins. Aberrant HAT activity has been linked to various diseases, including cancer. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a potent inhibitory effect on PCAF activity, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-9-12(15)13(17-19(9)4)14(20)16-10-5-7-11(8-6-10)18(2)3/h5-8H,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGCWQYWSWWPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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